molecular formula C18H17N5O3S2 B10875462 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B10875462
M. Wt: 415.5 g/mol
InChI Key: CVZCEMAOVNVCRB-UHFFFAOYSA-N
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Description

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a complex organic compound that features a triazine ring, a sulfanyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized via the cyclization of appropriate precursors such as nitriles or amidines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the triazine ring.

    Attachment of the Sulfonamide Moiety: The sulfonamide group is usually introduced by reacting an amine with a sulfonyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the triazine-sulfanyl intermediate with the sulfonamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide can be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

Medically, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its sulfonamide moiety is particularly interesting due to its known pharmacological activities.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the triazine and sulfonamide groups.

Mechanism of Action

The mechanism by which 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The triazine ring could interact with aromatic residues, while the sulfonamide group might form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-aminophenyl)propanamide: Similar structure but with an amine group instead of a sulfonamide.

    2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a sulfonamide.

Uniqueness

The presence of both the triazine and sulfonamide groups in 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide makes it unique compared to other similar compounds. This combination of functional groups can provide a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

InChI

InChI=1S/C18H17N5O3S2/c1-12(17(24)21-14-7-9-15(10-8-14)28(19,25)26)27-18-20-11-16(22-23-18)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,24)(H2,19,25,26)

InChI Key

CVZCEMAOVNVCRB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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